molecular formula C13H13BrF3NO B1528770 3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one CAS No. 1432678-90-4

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one

Cat. No.: B1528770
CAS No.: 1432678-90-4
M. Wt: 336.15 g/mol
InChI Key: FDIKSCCJXGNSJK-UHFFFAOYSA-N
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Description

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The piperidinone ring is then formed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the synthesis and scale-up processes .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as amines or ethers .

Mechanism of Action

The mechanism of action of 3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one is unique due to its combination of a bromine atom, a trifluoromethyl group, and a piperidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-11-5-2-6-18(12(11)19)8-9-3-1-4-10(7-9)13(15,16)17/h1,3-4,7,11H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIKSCCJXGNSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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